molecular formula C12H18N2O B8578663 1-(5-Methoxy-2-methylphenyl)piperazine

1-(5-Methoxy-2-methylphenyl)piperazine

Cat. No.: B8578663
M. Wt: 206.28 g/mol
InChI Key: WQWFTQWTQCGSDG-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2-methylphenyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-2-methylphenyl)piperazine typically involves the reaction of 5-methoxy-2-methylphenylamine with piperazine. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxy-2-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Reduced forms of the original compound.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-2-methylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity towards different receptors can provide insights into its pharmacological effects.

Comparison with Similar Compounds

    5-Methoxy-2-methylphenylamine: Shares the methoxy and methyl groups on the phenyl ring but lacks the piperazine moiety.

    1-(4-Methoxyphenyl)-piperazine: Similar structure but with the methoxy group at a different position on the phenyl ring.

    1-(2-Methoxyphenyl)-piperazine: Another positional isomer with the methoxy group at the ortho position.

Uniqueness: 1-(5-Methoxy-2-methylphenyl)piperazine is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the piperazine ring further adds to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(5-methoxy-2-methylphenyl)piperazine

InChI

InChI=1S/C12H18N2O/c1-10-3-4-11(15-2)9-12(10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3

InChI Key

WQWFTQWTQCGSDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 505 mg (2.0 mmol) of 3-[2-(5-Methoxy-2-methyl-phenylamino)-ethyl]-oxazolidin-2-one in a flask was added 2 mL of 48% HBr in acetic acid, 1 mL of acetic acid, and 1 mL of anisole, and the mixture was heated at 90° C. for six hours. The solution was allowed to cool to room temperature, and 5 mL of CH2Cl2 was added. The product crystallized and was isolated by filtration. The solids were dissolved in 55 mL of ethanol, 201 mg (2 mmol) of triethylamine were added, and the solution was heated at reflux for 3 hours. The solution was then concentrated in vacuo to give a residue that was partitioned between ether and water. The phases were separated, and the aqueous phase as basified with 1M NaOH. The aqueous phase was then extracted twice with ethyl acetate. The combined ethyl acetate phases were washed once with brine, dried over Na2SO4, filtered, and acidified with 2M HCl in ether. The product was isolated via filtration.
Name
3-[2-(5-Methoxy-2-methyl-phenylamino)-ethyl]-oxazolidin-2-one
Quantity
505 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
201 mg
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

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